molecular formula C13H11BrN2O3 B2523988 (Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide CAS No. 1798419-89-2

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide

Cat. No. B2523988
CAS RN: 1798419-89-2
M. Wt: 323.146
InChI Key: JPAPFDARFYQJCX-UHFFFAOYSA-N
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Description

(Z)-3-(6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide, also known as BRD0705, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : A study described a diastereoselective synthesis technique using a tandem Pummerer/Mannich cyclization sequence. This method showcases the synthesis of complex molecular structures from simpler precursors, highlighting the importance of stereochemical control in chemical synthesis (Padwa et al., 2003).

  • Halogenation Reactions : The research on the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts in ethanol demonstrates the versatility of halogenation reactions. This method yields α-bromo hemiaminals, which are pivotal for further chemical transformations (Nocquet‐Thibault et al., 2013).

  • Palladium-Catalyzed Access : A study on the palladium-catalyzed synthesis of substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines underlines the role of catalysis in obtaining compounds with biological activity. Such methodologies are crucial for synthesizing analogs with potential therapeutic applications (Damez et al., 2001).

Potential Therapeutic Applications

  • Anticancer Activity : Benzamide riboside, a compound with a benzodioxepin structure, has been investigated for its anticancer properties through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). This mechanism restricts the biosynthesis of guanylates, demonstrating the potential therapeutic application of similar compounds in cancer treatment (Khanna et al., 2004).

  • Molecularly Imprinted Polymers : The use of N-(2-Arylethyl)-2-methylprop-2-enamides for the synthesis of molecularly imprinted polymers highlights a novel application in the development of materials with high affinity for specific biomolecules. This research demonstrates the versatility of enamides in creating selective adsorption materials, which could have implications in drug delivery systems or biosensing technologies (Sobiech et al., 2022).

properties

IUPAC Name

(Z)-3-(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-5-8(4-9(7-15)13(16)17)6-11-12(10)19-3-1-2-18-11/h4-6H,1-3H2,(H2,16,17)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAPFDARFYQJCX-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=C(C#N)C(=O)N)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C(=CC(=C2)/C=C(/C#N)\C(=O)N)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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